2,5-Difluoro-l-phenylalanine

Vue d'ensemble

Description

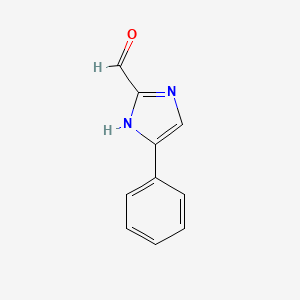

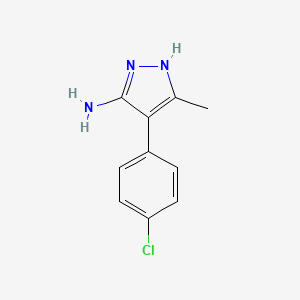

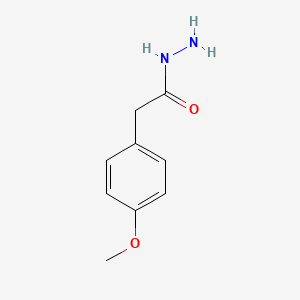

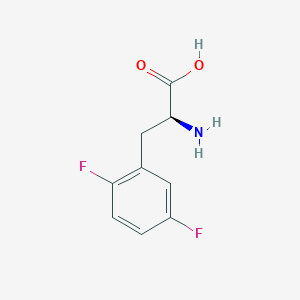

2,5-Difluoro-l-phenylalanine is a modified form of l-phenylalanine, an essential amino acid that is not synthesized in the human body and must be obtained through dietary sources . It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes .

Synthesis Analysis

The synthesis of fluorinated phenylalanines, including 2,5-Difluoro-l-phenylalanine, has been a hot topic in drug research over the last few decades . The synthetic methods introduce fluorine into the phenyl, the β-carbon, or the α-carbon of ᴅ-or ʟ-phenylalanines .Molecular Structure Analysis

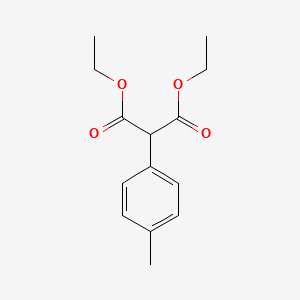

The molecular formula of 2,5-Difluoro-l-phenylalanine is C9H9F2NO2, and its molecular weight is 201.17 . The InChI code is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Chemical Reactions Analysis

The chemistry of peptides containing fluorinated phenylalanines represents a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .Physical And Chemical Properties Analysis

The physical form of 2,5-Difluoro-l-phenylalanine is solid . It is stored at ambient temperature .Applications De Recherche Scientifique

Pharmaceutical Applications

- Field : Pharmaceutical Industry

- Application Summary : 2,5-Difluoro-l-phenylalanine has been used in the synthesis of fluorinated phenylalanines, which are a hot topic in drug research . These compounds have had considerable industrial and pharmaceutical applications .

- Methods of Application : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This is achieved through various synthetic approaches .

- Results or Outcomes : The replacement of hydrogen by fluorine has been used in drug development to improve the biophysical and chemical properties of bioactives . They have played an important role as enzyme inhibitors as well as therapeutic agents .

Medical Imaging

- Field : Medical Imaging

- Application Summary : 2,5-Difluoro-l-phenylalanine has been used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

- Methods of Application : The compound is incorporated into proteins, increasing their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

- Results or Outcomes : This application has allowed for improved imaging of tumor ecosystems, aiding in the diagnosis and treatment of cancer .

Protein Studies

- Field : Biochemistry

- Application Summary : Fluorinated amino acids like 2,5-Difluoro-l-phenylalanine play a significant role in peptides and protein studies . They are known to enhance the stability of proteins folds and serve as valuable analogues for investigation of enzyme kinetics, protein-protein and ligand-receptor interactions .

- Methods of Application : Fluorinated amino acids are incorporated into proteins in living cells based on their availability and applications in protein engineering and functional studies . There are two ways of incorporating fluorinated amino acids into proteins, residue specific and site specific .

- Results or Outcomes : The incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .

Development of Anti-Cancer Reagents and Vaccines

- Field : Oncology and Immunology

- Application Summary : Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to develop anti-cancer reagents and vaccines .

- Methods of Application : The specific methods of application can vary widely depending on the specific type of cancer or vaccine being developed .

- Results or Outcomes : The use of fluorinated amino acids in this field has shown promise, but more research is needed to fully understand their potential .

Study of Biological Processes

- Field : Biochemistry

- Application Summary : Due to the unique properties of fluorine, fluorinated amino acids like 2,5-Difluoro-l-phenylalanine are used as a powerful tool to study biological processes .

- Methods of Application : These amino acids are incorporated into proteins in living cells based on their availability and applications in protein engineering and functional studies . There are two ways of incorporating fluorinated amino acids into proteins, residue specific and site specific .

- Results or Outcomes : The incorporation of fluorinated aromatic amino acids into proteins increased its shelf life compared to the wild type which is one of the great benefits, especially in therapeutic proteins and vaccine studies .

Development of Therapeutic Proteins and Peptides

- Field : Therapeutics

- Application Summary : Fluorinated aromatic amino acids like 2,5-Difluoro-l-phenylalanine facilitate the study of structure, function and stability of therapeutic proteins and peptides which have great potential for future therapeutic applications .

- Methods of Application : The specific methods of application can vary widely depending on the specific type of therapeutic protein or peptide being developed .

- Results or Outcomes : The use of fluorinated amino acids in this field has shown promise, but more research is needed to fully understand their potential .

Orientations Futures

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . They are also used in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYQITHAFYELNW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351991 | |

| Record name | 2,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-l-phenylalanine | |

CAS RN |

31105-92-7 | |

| Record name | 2,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.